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Compound of Interest

Compound Name: 1-(2-Aminoethyl)cyclobutan-1-ol

Cat. No.: B1376641

An In-depth Technical Guide to 1-(2-Aminoethyl)cyclobutan-1-ol: Structure, Properties, and
Synthetic Approaches

Disclaimer: Direct experimental data for 1-(2-Aminoethyl)cyclobutan-1-ol is not readily
available in the public domain. This guide has been compiled by leveraging data from
structurally similar compounds, including aminocyclobutanol and N-substituted
aminocyclobutanol derivatives. The information presented herein, particularly quantitative data
and experimental protocols, should be considered predictive and requires experimental
validation.

Introduction

1-(2-Aminoethyl)cyclobutan-1-ol is a unique bifunctional organic molecule featuring a
cyclobutane ring, a tertiary alcohol, and a primary amino group. The strained four-membered
ring provides a rigid scaffold, while the hydroxyl and amino functionalities offer sites for
hydrogen bonding and further chemical modification. These structural characteristics make it
and its analogs of significant interest to researchers in medicinal chemistry and drug
development. Aminocyclobutanol derivatives have been explored for their potential as kinase
inhibitors and as building blocks for more complex bioactive molecules.[1] This document
provides a comprehensive overview of the predicted molecular structure, physicochemical
properties, potential synthetic routes, and expected analytical characteristics of 1-(2-
Aminoethyl)cyclobutan-1-ol, based on available data for analogous compounds.
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Molecular Structure and Identifiers

The core of 1-(2-Aminoethyl)cyclobutan-1-ol is a cyclobutane ring substituted at the C1
position with both a hydroxyl group and a 2-aminoethyl group.

Table 1: Predicted Molecular Identifiers for 1-(2-Aminoethyl)cyclobutan-1-ol

Identifier Value

IUPAC Name 1-(2-Aminoethyl)cyclobutan-1-ol
Molecular Formula CeH13NO

Molecular Weight 115.17 g/mol

Canonical SMILES C1CC(C1)(CCN)O

InChl Key (Predicted)

CAS Number Not assigned

Physicochemical Properties

The physicochemical properties of 1-(2-Aminoethyl)cyclobutan-1-ol are predicted based on
its structure and data from similar compounds. The presence of both an amino and a hydroxyl
group suggests it will be a polar molecule with some solubility in water, enhanced at acidic pH
due to the protonation of the amino group.

Table 2: Predicted and Comparative Physicochemical Properties of Aminocyclobutanol
Derivatives
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1-(2- 1-(1- .
. . 2-Amino-1- 2-
Aminoethyl)cy = Aminoethyl)cy .
Property methylcyclobu Aminocyclobu
clobutan-1-ol clobutan-1-
) tan-1-ol[3] tan-1-ol[4]
(Predicted) ol[2]
Molecular
CesH13NO CeH13NO CsH11NO CaHoNO
Formula
Molecular Weight
115.17 115.17 101.15 87.12
(g/mol)
XlogP
_ -0.2 -0.2 -0.6 -0.8
(Predicted)
- _ 157.6 + 33.0
Boiling Point (°C) - - - .
(Predicted)[5]
Topological Polar
46.3 46.3 46.3 46.3
Surface Area (A?)
Hydrogen Bond
yered 2 2 2
Donors
Hydrogen Bond
yered 2 2 2

Acceptors

Experimental Protocols

While a specific, validated synthesis for 1-(2-Aminoethyl)cyclobutan-1-ol has not been

published, a plausible synthetic route can be designed based on established methods for
creating substituted cyclobutanol derivatives. A logical approach would be a nucleophilic

addition of a protected aminoethyl nucleophile to cyclobutanone.

Proposed Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol

This proposed two-step synthesis involves the Grignard reaction of cyclobutanone with a
protected 2-aminoethyl magnesium bromide, followed by deprotection.

Step 1: Synthesis of 1-(2-(tert-Butoxycarbonylamino)ethyl)cyclobutanol
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» Reagent Preparation: Prepare the Grignard reagent from 2-(tert-Butoxycarbonylamino)ethyl
bromide and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert
atmosphere (e.g., nitrogen or argon).

e Reaction: Cool a solution of cyclobutanone in anhydrous THF to 0 °C in an ice bath.

» Addition: Slowly add the prepared Grignard reagent to the cyclobutanone solution with
continuous stirring.

e Quenching: After the addition is complete, allow the reaction to warm to room temperature
and stir for an additional 2-4 hours. Quench the reaction by slowly adding a saturated
agueous solution of ammonium chloride.

o Extraction: Extract the aqueous layer with ethyl acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel.

Step 2: Deprotection to Yield 1-(2-Aminoethyl)cyclobutan-1-ol

» Dissolution: Dissolve the purified product from Step 1 in a suitable solvent such as
dichloromethane or 1,4-dioxane.

e Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of
hydrogen chloride in dioxane, to the solution at 0 °C.

» Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by thin-
layer chromatography (TLC).

o Workup: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate
solution) and extract the product into an appropriate organic solvent. Alternatively, for the
hydrochloride salt, the solvent can be removed under reduced pressure.

« |solation: Purify the final product through recrystallization or chromatography to yield 1-(2-
Aminoethyl)cyclobutan-1-ol.
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Step 1: Grignard Reaction

Protected Aminoethyl
Magnesium Bromide

Anhydrous THF, 0°C

Cyclobutanone

Step 2: Deprotection

Strong Acid (e.g., TFA)

DCM or Dioxane, RT

Protected Intermediate

1-(2-Aminoethyl)cyclobutan-1-ol

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 1-(2-Aminoethyl)cyclobutan-1-ol.

Analytical and Spectroscopic Data (Predicted)

No experimental spectra for 1-(2-Aminoethyl)cyclobutan-1-ol are available. However, the
expected features can be predicted based on its functional groups.

Table 3: Predicted Spectroscopic Data for 1-(2-Aminoethyl)cyclobutan-1-ol
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Technique Predicted Features

- Cyclobutane protons: Complex multiplets in
the range of & 1.5-2.5 ppm. The protons of the
cyclobutane ring would show complex splitting
patterns due to their diastereotopic nature.[6] -
1H NMR Ethyl protons (-CHz-CH2-N): Two triplets, one for

the methylene adjacent to the ring and one for
the methylene adjacent to the amino group. -
NH2z and OH protons: Broad singlets,

exchangeable with D20.

- Quaternary carbon (C-OH): A signal in the

range of & 70-85 ppm. - Cyclobutane carbons (-
13C NMR CH:-): Signals in the aliphatic region, typically 6

15-40 ppm. - Ethyl carbons (-CHz2-CH2-N): Two

distinct signals in the aliphatic region.

- O-H stretch: Broad peak around 3300-3400
cm~1, - N-H stretch: Medium intensity peaks in
the same region (3300-3400 cm™1), potentially

IR Spectroscopy overlapping with the O-H stretch. - C-H stretch
(aliphatic): Peaks just below 3000 cm~1, - N-H
bend: Peak around 1600 cm~1. - C-O stretch:
Strong peak around 1050-1150 cm~1,

- Molecular lon (M*): A peak at m/z = 115. -
M Spect try (E1) Fragmentation: Expect loss of water (M-18),
ass Spectrometr
P Y loss of an ethylamine radical, and cleavage of

the cyclobutane ring.

Potential Biological Activity and Applications

While the biological activity of 1-(2-Aminoethyl)cyclobutan-1-ol itself has not been reported,
the aminocyclobutanol scaffold is present in molecules with interesting pharmacological
properties. Derivatives of cyclobutane have been investigated for their antitumor activity,
potentially acting through mechanisms like apoptosis and cell cycle arrest.[1] The constrained
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nature of the cyclobutane ring can be advantageous in drug design, helping to lock a molecule
into a bioactive conformation.

Given that some related compounds have shown inhibitory effects on kinases, a hypothetical
signaling pathway where a derivative of this molecule could act is presented below.[1] This is a
generalized representation and would require experimental validation.
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Click to download full resolution via product page

Caption: Hypothetical kinase inhibition pathway for an aminocyclobutanol derivative.

Conclusion

1-(2-Aminoethyl)cyclobutan-1-ol represents an intriguing, yet underexplored, molecular
scaffold. Based on the chemistry of its analogs, it is predicted to be a polar, bifunctional
molecule that can be synthesized from cyclobutanone. Its structural rigidity and the presence of
key functional groups suggest that it could serve as a valuable building block in the synthesis of
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novel compounds with potential applications in pharmacology and materials science. Further
research is warranted to synthesize this compound and experimentally determine its properties
and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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